molecular formula C19H26N6O B171301 2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol CAS No. 186692-44-4

2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol

Cat. No. B171301
M. Wt: 354.4 g/mol
InChI Key: BTIHMVBBUGXLCJ-UHFFFAOYSA-N
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Description

This compound, also known as Roscovitine , belongs to the class of organic compounds known as 6-alkylaminopurines . It has a molecular formula of C19H26N6O and a molecular weight of 354.45 .


Molecular Structure Analysis

The compound has a complex structure with a purine ring attached to an alkylamine group at the 6-position . The InChI representation of the molecule is InChI=1S/C19H26N6O/c1-4-15 (11-26)22-19-23-17 (20-10-14-8-6-5-7-9-14)16-18 (24-19)25 (12-21-16)13 (2)3/h5-9,12-13,15,26H,4,10-11H2,1-3H3, (H2,20,22,23,24).

Scientific Research Applications

Tautomeric Variations and Synthesis

Studies have shown that compounds like 2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol exhibit significant variations in amino/imino tautomer ratios. These variations are crucial for understanding the compound's chemical behavior and potential applications in pharmaceuticals. For instance, compounds with similar structures were synthesized and their tautomers identified using NMR methods, highlighting the importance of tautomerism in the chemical characterization and synthesis of such compounds (Roggen & Gundersen, 2008).

Biological Activity and Potential Therapeutic Applications

Some derivatives of compounds structurally related to 2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol have been explored for their biological activity. For example, base substituted 2-amino-3-(purin-9-yl)propanoic acid derivatives were synthesized and tested for their immunostimulatory and immunomodulatory potency, with certain compounds significantly enhancing the secretion of specific chemokines, indicating potential therapeutic applications in modulating immune responses (Doláková et al., 2005).

Synthesis and Characterization

The compound's derivatives have been synthesized and characterized, providing insights into their structure and potential applications. For instance, the synthesis and characterization of 6-Carbamoyl-2-Alkyl-9-(Phenyl or Benzyl)-9H-Purines have been documented, highlighting the role of intramolecular hydrogen bonding in these compounds and their full characterization through spectroscopic data (Yahyazadeh, 2014).

Reactivity and Synthesis of Analogs

The reactivity of compounds similar to 2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol has been explored, with studies documenting the synthesis of analogs and their reactivity. For example, the synthesis of acyclic nucleotide analogs derived from N3-Substituted Isoguanine and their lack of antiviral or cytostatic activity have been reported, contributing to the understanding of the reactivity of these compounds and their potential applications (Alexander et al., 2000).

Structural Studies and Polymorphism

The structural study of amino alcohol salts with quinaldinate, including 2-amino-1-butanol, provided insights into hydrogen bonding and π∙∙∙π stacking interactions, leading to distinct connectivity motifs, which are crucial for understanding the compound's potential applications in various fields (Podjed & Modec, 2022).

properties

IUPAC Name

2-[[6-(benzylamino)-9-propan-2-ylpurin-2-yl]amino]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O/c1-4-15(11-26)22-19-23-17(20-10-14-8-6-5-7-9-14)16-18(24-19)25(12-21-16)13(2)3/h5-9,12-13,15,26H,4,10-11H2,1-3H3,(H2,20,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIHMVBBUGXLCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90870173
Record name 2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol

CAS RN

186692-44-4
Record name Seliciclib, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186692444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SELICICLIB, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AIR55KO85E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
S Wang, CA Midgley, F Scaërou… - Journal of medicinal …, 2010 - ACS Publications
Through cell-based screening of our kinase-directed compound collection, we discovered that a subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines were potent cytotoxic agents …
Number of citations: 110 pubs.acs.org
N Gao, L Kramer, M Rahmani, P Dent, S Grant - Molecular pharmacology, 2006 - ASPET
Mechanisms of lethality of the three-substituted indolinone and putatively selective cyclin-dependent kinase (CDK)2 inhibitor 3-[1-(3H-imidazol-4-yl)-meth-(Z)-ylidene]-5-methoxy-1,3-…
Number of citations: 52 molpharm.aspetjournals.org
J Hermanowicz, B Sieklucka, K Nosek… - Acta Biochimica …, 2020 - ojs.ptbioch.edu.pl
One of the main mechanisms for avoiding immune response by cancer cells is mediated by inducing an immunosuppressive environment in the tumor following activation of immune …
Number of citations: 3 ojs.ptbioch.edu.pl
AG Rossi, DA Sawatzky, A Walker, C Ward… - Nature medicine, 2006 - nature.com
Apoptosis is essential for clearance of potentially injurious inflammatory cells and subsequent efficient resolution of inflammation. Here we report that human neutrophils contain …
Number of citations: 557 www.nature.com
SJ McClue, D Blake, R Clarke, A Cowan… - … journal of cancer, 2002 - Wiley Online Library
CDK2 inhibitors have been proposed as effective anti‐cancer therapeutics. We show here that CYC202 (R‐roscovitine) is a potent inhibitor of recombinant CDK2/cyclin E kinase activity …
Number of citations: 473 onlinelibrary.wiley.com
NA Riley - 2012 - era.ed.ac.uk
Neutrophil apoptosis is an important process contributing to the resolution of inflammation. This is because it allows the neutrophil membrane to remain intact preventing it’s potentially …
Number of citations: 2 era.ed.ac.uk
K Miles, DJ Clarke, W Lu, Z Sibinska… - The Journal of …, 2009 - journals.aai.org
Neutrophils are recruited to sites of injury but their timely removal is thought to be vital to prevent exacerbating inflammation. In addition, the recognition of apoptotic cells by cells of the …
Number of citations: 188 journals.aai.org
DCS Costa, LSM Forezi, MFC Cardoso… - Revista Virtual De …, 2017 - static.sites.sbq.org.br
The inhibitors of the enzymes tyrosine kinase (ITKs), also known by" tinibs", have been used as the most modern and effective tools in the treatment of several types of cancer. This …
Number of citations: 2 static.sites.sbq.org.br

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